molecular formula C8H11P B1211355 Dimethylphenylphosphine CAS No. 672-66-2

Dimethylphenylphosphine

Cat. No. B1211355
CAS RN: 672-66-2
M. Wt: 138.15 g/mol
InChI Key: HASCQPSFPAKVEK-UHFFFAOYSA-N
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Description

Dimethylphenylphosphine (DMPP) is an organophosphorus compound that is widely used in scientific research. It is a colorless liquid with a pungent odor. It is a highly reactive compound that is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. DMPP has been used in the synthesis of a variety of compounds, including the anti-cancer drug irinotecan and the insecticide fipronil. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polyesters.

Scientific Research Applications

Chemisorption on Metal Surfaces

Dimethylphenylphosphine has been studied for its chemisorption properties on various metal surfaces, including gold, silver, copper, palladium, platinum, and rhodium. Infrared spectra show significant shifts indicating strong chemisorption. These findings suggest potential applications in surface chemistry and catalysis (Westermark & Persson, 1998), (Westermark, Kariis, Persson, & Liedberg, 1999).

Molecular Structure Analysis

Research on this compound includes studying its molecular structure using gas-phase electron diffraction. The studies provide insights into the internal rotation potential and geometric parameters, enhancing understanding of its chemical behavior and applications in molecular chemistry (Novikov, Samdal, & Vilkov, 2004).

Organometallic Chemistry

This compound plays a significant role in organometallic chemistry. It is used in the synthesis of various metal complexes, demonstrating its versatility and importance in this field. These studies contribute to the development of new materials and catalysts (Sakai & Saito, 2004), (Kobeissi, Toupet, & Simonneaux, 2001).

Catalysis

This compound has been found effective in catalytic processes. For instance, it catalyzes the hydrosilylation of ketones, indicating its potential in industrial chemical synthesis (Hayashi, Yamamoto, & Kumada, 1976).

Polymer Chemistry

In polymer chemistry, this compound is used as a catalyst in Michael addition reactions, showing its effectiveness in polymer synthesis and potential in materials science (Li et al., 2010).

Safety and Hazards

  • For safety data, refer to the Safety Data Sheet .

Future Directions

: Wikipedia: Dimethylphenylphosphine : Sigma-Aldrich: this compound

Mechanism of Action

Target of Action

Dimethylphenylphosphine is an organophosphorus compound . It is often employed as ligands in metal phosphine complexes . The primary targets of this compound are these metal centers in various biochemical reactions .

Mode of Action

This compound interacts with its targets by attaching to chiral metal centers . When attached to these centers, the P-methyl groups become diastereotopic, appearing as separate doublets in the 1H NMR spectrum . This interaction leads to changes in the properties of the metal centers, influencing the outcomes of the biochemical reactions they are involved in .

Biochemical Pathways

It’s known that organophosphorus compounds like this compound can alter metabolic processes , potentially influencing the onset of metabolic diseases .

Pharmacokinetics

It’s known that this compound is a colorless air-sensitive liquid and is insoluble in water . These properties may influence its bioavailability.

Result of Action

As a ligand in metal phosphine complexes , it can influence the properties and behaviors of these complexes, thereby affecting the biochemical reactions they are involved in.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to certain environmental chemicals could enhance or inhibit the activity of organophosphorus compounds . Furthermore, the compound’s air sensitivity suggests that its stability and efficacy could be affected by exposure to air.

Biochemical Analysis

Biochemical Properties

Dimethylphenylphosphine plays a significant role in various biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions, which are crucial in catalysis and enzymatic reactions. The nature of these interactions often involves the donation of electron density from the phosphorus atom to the metal center, stabilizing the complex and facilitating biochemical transformations .

Cellular Effects

This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of certain enzymes and proteins, leading to changes in cellular function. For example, its interaction with metal ions can affect the redox state of cells, influencing oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with metal ions allows it to modulate enzymatic activity, which can lead to changes in gene expression and cellular function . Additionally, this compound can influence the transcriptional regulation of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade when exposed to air or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in enzyme activity and metabolic flux over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and improve metabolic efficiency. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the overall metabolic state of cells. For example, its interaction with metal ions can affect the activity of enzymes involved in oxidative phosphorylation and glycolysis . These interactions can lead to changes in energy production and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form complexes with metal ions also influences its distribution, as these complexes can be transported to different cellular sites.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the compound’s interaction with mitochondrial enzymes can affect energy production and metabolic regulation.

properties

IUPAC Name

dimethyl(phenyl)phosphane
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InChI

InChI=1S/C8H11P/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3
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InChI Key

HASCQPSFPAKVEK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CP(C)C1=CC=CC=C1
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Molecular Formula

C8H11P
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DSSTOX Substance ID

DTXSID70217481
Record name Dimethylphenylphosphine
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Molecular Weight

138.15 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Dimethylphenylphosphine
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Vapor Pressure

0.76 [mmHg]
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CAS RN

672-66-2
Record name Dimethylphenylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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